molecular formula C28H26N2O4 B4010253 7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4010253
M. Wt: 454.5 g/mol
InChI Key: QBTYOCNPTCSULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of WAY-323078 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of a triazole ring, which is a key structural component of the compound. The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C .

For industrial production, the synthesis of WAY-323078 can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the compound .

Chemical Reactions Analysis

WAY-323078 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically occurs at the triazole ring, leading to the formation of an oxazole derivative.

    Reduction: Reduction of WAY-323078 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction reduces the triazole ring to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles such as amines or thiols.

The major products formed from these reactions include oxazole derivatives, dihydrotriazole derivatives, and substituted triazole compounds .

Scientific Research Applications

WAY-323078 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: WAY-323078 is studied for its antifungal properties and its potential to inhibit the growth of various fungal pathogens.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating fungal infections.

    Industry: WAY-323078 is used in the development of antifungal coatings and materials.

Mechanism of Action

The mechanism of action of WAY-323078 involves the inhibition of fungal cell wall synthesis. The compound targets the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, WAY-323078 disrupts the integrity of the fungal cell membrane, leading to cell death .

The molecular targets and pathways involved in the mechanism of action include the inhibition of lanosterol 14α-demethylase and the disruption of ergosterol biosynthesis .

Comparison with Similar Compounds

WAY-323078 can be compared with other antifungal compounds such as fluconazole, itraconazole, and voriconazole. These compounds also target the enzyme lanosterol 14α-demethylase and inhibit ergosterol biosynthesis. WAY-323078 has shown higher potency and selectivity in inhibiting fungal growth compared to these compounds .

Similar compounds include:

WAY-323078 stands out due to its higher potency and selectivity, making it a promising candidate for further development as an antifungal agent .

Properties

IUPAC Name

2-benzoyl-6-(2,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-33-19-12-14-25(34-2)20(16-19)27-26-22(9-6-10-24(26)31)29-23-15-18(11-13-21(23)30-27)28(32)17-7-4-3-5-8-17/h3-5,7-8,11-16,27,29-30H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTYOCNPTCSULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
Reactant of Route 5
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
Reactant of Route 6
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.